REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([N:12]3[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13]3)[CH2:9]2)C=CC=CC=1.[ClH:24]>C(O)C.[Pd].[OH-].[OH-].[Pd+2]>[ClH:24].[ClH:24].[NH:8]1[CH2:11][CH:10]([N:12]2[CH2:16][CH2:15][CH:14]([OH:17])[CH2:13]2)[CH2:9]1 |f:4.5.6,7.8.9|
|
Name
|
1-[1-(Diphenylmethyl)azetidin-3-yl]pyrrolidin-3-ol
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)N1CC(CC1)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under hydrogen (5 atm) at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off by means of Celite®
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue triturated with CH2Cl2
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1CC(C1)N1CC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154 mg | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |